1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one 1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18645749
InChI: InChI=1S/C14H12FNO2/c1-18-14-7-2-10(9-16-14)8-13(17)11-3-5-12(15)6-4-11/h2-7,9H,8H2,1H3
SMILES:
Molecular Formula: C14H12FNO2
Molecular Weight: 245.25 g/mol

1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one

CAS No.:

Cat. No.: VC18645749

Molecular Formula: C14H12FNO2

Molecular Weight: 245.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one -

Specification

Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
IUPAC Name 1-(4-fluorophenyl)-2-(6-methoxypyridin-3-yl)ethanone
Standard InChI InChI=1S/C14H12FNO2/c1-18-14-7-2-10(9-16-14)8-13(17)11-3-5-12(15)6-4-11/h2-7,9H,8H2,1H3
Standard InChI Key ZBTSUVTXLRMQEZ-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)CC(=O)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Reactivity

The compound’s structure features two aromatic systems: a 4-fluorophenyl group at position 1 and a 6-methoxypyridin-3-yl group at position 2 of the ethanone backbone. The carbonyl group at the central ketone position (RC(=O)RR-C(=O)-R') creates an electron-deficient site susceptible to nucleophilic attack, enabling participation in condensation reactions. The methoxy group (-OCH3_3) on the pyridine ring enhances solubility through polar interactions while providing a site for demethylation under acidic or enzymatic conditions . Fluorine’s electronegativity at the para position of the phenyl ring influences electron distribution, potentially modulating bioavailability and target binding .

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC14H12FNO2C_{14}H_{12}FNO_2
Molecular Weight245.25 g/mol
Canonical SMILESCOC1=NC=C(C=C1)CC(=O)C2=CC=C(C=C2)F
Topological Polar Surface Area44.8 Ų

The compound’s calculated polar surface area suggests moderate membrane permeability, a critical factor for central nervous system (CNS) drug candidates .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions based on analogous structures indicate characteristic absorptions:

  • Carbonyl (C=O) Stretching: ~1680–1720 cm1^{-1} in IR

  • Aromatic Proton Signals: δ 7.8–8.2 ppm (pyridine H), δ 7.0–7.4 ppm (fluorophenyl H) in 1^1H NMR

  • Fluorine Chemical Shift: ~-110 ppm in 19^{19}F NMR

The methoxy group’s methyl protons are expected near δ 3.8–4.0 ppm, with deshielding effects from the adjacent oxygen .

Synthesis and Structural Modification

Multi-Step Synthetic Routes

The synthesis of 1-(4-fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one typically employs convergent strategies coupling fluorophenyl and methoxypyridine precursors. A representative pathway involves:

  • Preparation of Methoxypyridine Intermediate:

    • Nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide yields 6-bromo-2-methoxy-3-aminopyridine .

    • Formylation using in situ generated formic anhydride produces ketoformamide intermediates .

  • Fluorophenyl Ethanone Synthesis:

    • Friedel-Crafts acylation of fluorobenzene with acetyl chloride derivatives generates 4-fluoroacetophenone.

  • Coupling and Cyclization:

    • Heck coupling between bromopyridine and vinyl ethers forms pyridylethanones .

    • Acid-catalyzed bromination introduces reactive sites for Hantzsch thiazole formation .

Demethylation side reactions during bromination necessitate controlled conditions (room temperature, dilute solutions) to preserve the methoxy group .

Functionalization Opportunities

Structural modifications focus on three regions:

  • Carbonyl Group: Reductive amination or Grignard additions to form secondary alcohols or amines.

  • Methoxy Group: Demethylation to hydroxypyridine enhances hydrogen-bonding capacity .

  • Aromatic Rings: Electrophilic substitution (e.g., nitration, sulfonation) to modulate electronic properties.

Comparative studies with des-fluoro analogs show that fluorine’s presence increases metabolic stability by resisting oxidative degradation .

Comparative Analysis with Related Compounds

Pyridine vs. Pyrimidine Derivatives

Comparing 1-(4-fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one with pyrimidine-containing analogs (e.g., 1-(4-fluorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]ethan-1-one ):

FeaturePyridine DerivativePyrimidine Derivative
SolubilityModerate (logP ~2.1)Low (logP ~2.8)
Target SelectivityCOX-2, Bcl-2 Tyrosine kinase
Synthetic ComplexityMulti-step coupling Thioether formation

Pyrimidine analogs exhibit broader kinase inhibition but suffer from reduced bioavailability .

Fluorophenyl-Containing Drug Candidates

The 4-fluorophenyl group is a common pharmacophore in FDA-approved drugs:

DrugTargetTherapeutic Area
CiprofloxacinDNA gyraseAntibacterial
FluoxetineSERTAntidepressant
CelecoxibCOX-2Anti-inflammatory

This compound’s fluorophenyl group may confer similar advantages in target binding and pharmacokinetics .

Future Research Directions

Priority Investigations

  • Comprehensive ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

  • Target Deconvolution: Identification of primary molecular targets via chemoproteomics or siRNA screening.

  • Formulation Optimization: Development of nanocrystalline or lipid-based delivery systems to enhance solubility.

Synthetic Chemistry Innovations

  • Flow Chemistry Approaches: Continuous processing to improve yield in bromination and coupling steps .

  • Enantioselective Synthesis: Exploration of chiral variants for stereospecific target engagement .

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